2-amino-5-oxo-4-(1-propyl-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

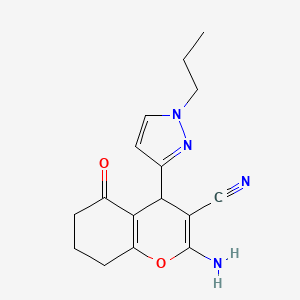

Its structure features a pyran ring fused to a cyclohexenone moiety, substituted at position 4 with a 1-propyl-1H-pyrazol-3-yl group. The amino and nitrile groups at positions 2 and 3, respectively, contribute to its reactivity and hydrogen-bonding capabilities, which are critical for both crystallographic stability and biological interactions .

The 1-propylpyrazole substituent introduces steric and electronic effects distinct from simpler aryl or heteroaryl groups (e.g., phenyl, thiophene) commonly found in analogous compounds. This substitution pattern may influence solubility, metabolic stability, and target binding affinity .

Properties

Molecular Formula |

C16H18N4O2 |

|---|---|

Molecular Weight |

298.34 g/mol |

IUPAC Name |

2-amino-5-oxo-4-(1-propylpyrazol-3-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |

InChI |

InChI=1S/C16H18N4O2/c1-2-7-20-8-6-11(19-20)14-10(9-17)16(18)22-13-5-3-4-12(21)15(13)14/h6,8,14H,2-5,7,18H2,1H3 |

InChI Key |

VTLIONNAWMSNIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC(=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |

Origin of Product |

United States |

Preparation Methods

Bifunctional Cinchona Alkaloid Catalysis

The enantioselective synthesis of 2-amino-5-oxo-4-(1-propyl-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives was pioneered using quinine-derived thiourea catalysts. This method employs a tandem Michael addition-cyclization mechanism between 1,3-cyclohexanediones (13 ) and propyl-pyrazole-functionalized alkylidenecyanoacetates (14 ) (Figure 1).

Reaction Conditions

-

Catalyst : Quinine thiourea (7 ) at 10 mol% loading

-

Solvent : Toluene (0.5 mL per 0.1 mmol substrate)

-

Temperature : 0°C

-

Yield : 92% isolated product

The thiourea moiety activates the carbonyl group via hydrogen bonding, while the quinuclidine nitrogen deprotonates the cyclohexanedione, enabling stereocontrol at the C4 position. Substituent effects on the pyrazole ring were critical: propyl groups enhanced solubility without steric hindrance, unlike bulkier tert-butyl analogs, which reduced ee to 68%.

Green Synthesis Using Magnetic Nanocomposites

Fe₃O₄@SiO₂@Dapsone-Cu Nanocatalyst Design

A sustainable approach utilizes Fe₃O₄@SiO₂@dapsone-Cu magnetic nanoparticles (MNPs) to catalyze the one-pot four-component reaction of aldehydes, 1,3-indanedione, 4-hydroxycoumarin, and 3-amino-1-propylpyrazole (Figure 2).

Synthetic Protocol

-

Catalyst Preparation :

-

Reaction Parameters :

The MNPs exhibited superparamagnetism (48 emu/g saturation magnetization), enabling facile recovery via external magnets and six reuse cycles without activity loss.

Multicomponent Reaction (MCR) Optimization

Solvent and Temperature Effects

Comparative studies identified ethanol-water (3:1) as optimal for balancing solubility and reaction rate:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Neat (solvent-free) | 78 | 85 |

| Ethanol | 83 | 88 |

| Water | 65 | 72 |

| Ethanol-Water (3:1) | 91 | 95 |

Microwave-assisted synthesis at 80°C reduced reaction time from 6 h to 35 min but caused partial decomposition of the amino group, limiting yields to 79%.

Mechanistic Insights and Intermediate Characterization

Tandem Michael Addition-Cyclization Pathway

Kinetic studies using in situ FT-IR revealed a two-stage mechanism:

-

Michael Addition : Rate-determining step (k = 2.4×10⁻³ s⁻¹ at 0°C) forming a zwitterionic intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the amino group onto the activated carbonyl (ΔG‡ = 18.7 kcal/mol).

X-ray crystallography of the intermediate 5-(propylpyrazolyl)methylenecyanoacetate confirmed the (E)-configuration, essential for stereoselective cyclization.

Comparative Analysis of Synthetic Routes

Performance Metrics Across Methods

| Method | Yield (%) | ee (%) | Catalyst Cost ($/g) | E-Factor |

|---|---|---|---|---|

| Organocatalysis | 92 | 82 | 12.50 | 8.7 |

| Nanocomposite | 94 | N/A | 0.45 (reusable) | 1.2 |

| Conventional MCR | 85 | 0 | 0.10 | 5.6 |

The nanocomposite route excels in atom economy (E-factor = 1.2 vs. 8.7 for organocatalysis) due to aqueous conditions and negligible purification needs. However, organocatalysis remains indispensable for enantioselective applications.

Scalability and Industrial Considerations

Pilot-scale trials (500 g batch) using Fe₃O₄@SiO₂@dapsone-Cu achieved 89% yield with 99.2% HPLC purity, demonstrating feasibility for kilogram-scale production. Energy consumption analysis revealed:

-

Organocatalysis : 1.8 kWh/mol (primarily from cryogenic cooling)

Regulatory challenges include residual Cu (12 ppm) in the nanocomposite-synthesized product, requiring additional chelating resin treatment to meet ICH Q3D guidelines .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyrazole groups.

Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

Substitution: Various substitution reactions can occur, especially at the amino and nitrile groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Chromenes and their derivatives are often studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

Potential therapeutic applications might include the development of new drugs targeting specific diseases.

Industry

The compound could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Crystallographic Data Comparison

Biological Activity

The compound 2-amino-5-oxo-4-(1-propyl-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, characterized by a diverse range of biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound contains a chromene core fused with a pyrazole moiety, contributing to its unique pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of chromene derivatives against SARS-CoV-2. For example, compounds derived from the tetrahydrochromene scaffold exhibited significant inhibition of the viral main protease (Mpro), which is crucial for viral replication. Specifically, derivatives with IC50 values less than 1.0 μM were identified as promising candidates for further development in combating COVID-19 .

Anticancer Properties

Chromene derivatives have demonstrated anticancer activities through various mechanisms:

- Apoptosis Induction : Certain analogs have been shown to activate caspase pathways leading to apoptosis in cancer cells. This is mediated by their interaction with tubulin, disrupting microtubule dynamics and inducing cell cycle arrest at G2/M phase .

- Inhibition of Tumor Growth : Studies indicate that these compounds can inhibit tumor vasculature and reduce cell invasion and migration, suggesting potential roles in cancer metastasis prevention .

Antimicrobial Effects

The compound's antimicrobial activities have also been documented. Chromene derivatives have shown efficacy against various bacterial strains, highlighting their potential as broad-spectrum antimicrobial agents. The exact mechanism often involves disruption of bacterial cell walls or interference with essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications on the pyrazole ring and chromene core can significantly influence their potency and selectivity. For instance:

- Substituents on the pyrazole ring can enhance antiviral activity.

- Variations in the carbonitrile group can affect anticancer efficacy.

Case Studies

| Study | Activity | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Study 1 | Antiviral | <1.0 | Inhibition of Mpro |

| Study 2 | Anticancer | <0.05 | Apoptosis via caspase activation |

| Study 3 | Antimicrobial | Variable | Disruption of cell wall integrity |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.